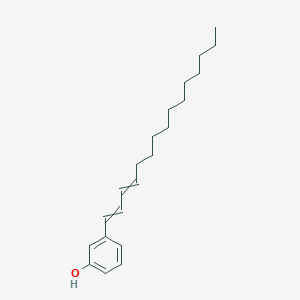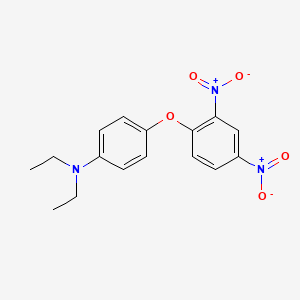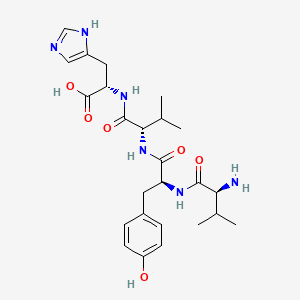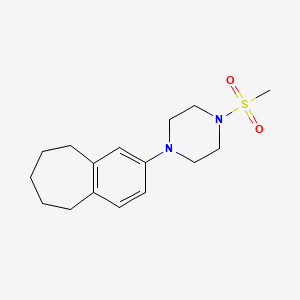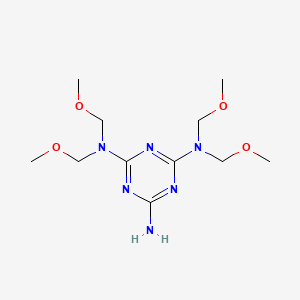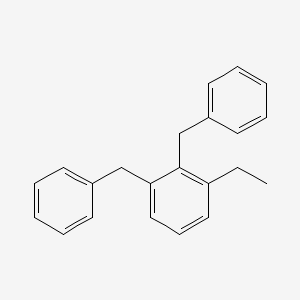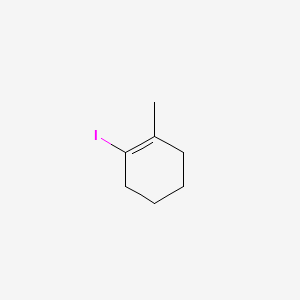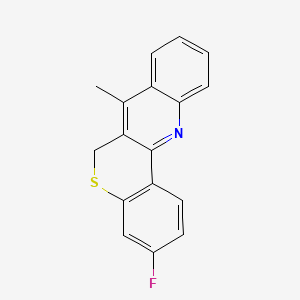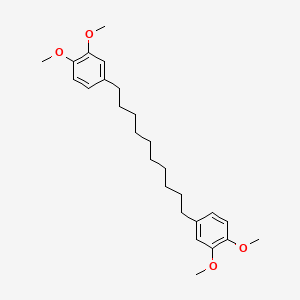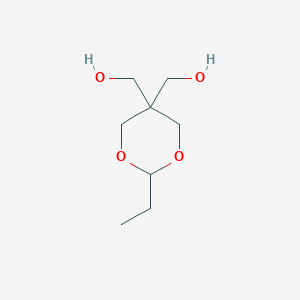
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is an organic compound with the molecular formula C8H16O4. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is characterized by the presence of two hydroxymethyl groups attached to the 5,5-position of the dioxane ring, along with an ethyl group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol typically involves the reaction of ethyl-substituted aldehydes with diols under acidic conditions. One common method is the acid-catalyzed cyclization of ethyl-substituted aldehydes with formaldehyde and ethylene glycol. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also minimizes the formation of by-products and reduces the overall production cost.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of (2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol involves its ability to form stable complexes with various molecules. The hydroxymethyl groups can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound’s reactivity and stability. Additionally, the dioxane ring structure provides rigidity and stability to the molecule, making it suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with methyl groups instead of an ethyl group.
(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a phenyl group instead of an ethyl group.
(2-Hexyl-1,3-dioxane-5,5-diyl)dimethanol: Contains a hexyl group instead of an ethyl group.
Uniqueness
(2-Ethyl-1,3-dioxane-5,5-diyl)dimethanol is unique due to the presence of the ethyl group at the 2-position, which imparts distinct chemical and physical properties compared to its analogs. The ethyl group can influence the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
51728-11-1 |
|---|---|
Molekularformel |
C8H16O4 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
[2-ethyl-5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C8H16O4/c1-2-7-11-5-8(3-9,4-10)6-12-7/h7,9-10H,2-6H2,1H3 |
InChI-Schlüssel |
ZMWQMJOWYDEOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1OCC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


